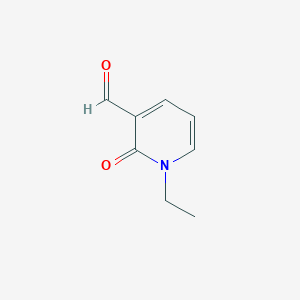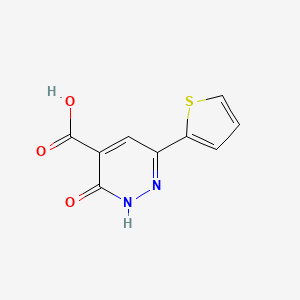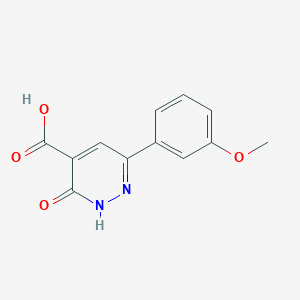
2-Fluoro-2-(pyridin-3-yl)propan-1-amine
Übersicht
Beschreibung
“2-Fluoro-2-(pyridin-3-yl)propan-1-amine” is a compound that contains a fluoropyridine moiety . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Synthesis Analysis
The synthesis of fluoropyridines, including “this compound”, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles have been presented .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Derivatives
- N-Substituted Pyridin-2(1H)-one Derivatives : A study by Sharma et al. (2016) reported on the synthesis of novel N-substituted pyridin-2(1H)-one derivatives through the reaction of (E)-ethyl 3-(6-fluoro-4-oxo-4H-chromen-3-yl)acrylate with various alkylamines and other compounds. These derivatives were characterized by spectral data and X-ray crystallography, and some showed antibacterial activity (Sharma et al., 2016).
Catalysis and Reaction Mechanisms
- Catalyst-Free Amination : Abel et al. (2015) investigated catalyst-free reactions of 2-fluoropyridine with amines bearing the adamantyl moiety, demonstrating the formation of N-(pyridin-2-yl) derivatives. This study highlights the reactivity of 2-fluoro-5-halopyridines, providing insights into the synthesis of pyridine derivatives without the need for a catalyst (Abel et al., 2015).
Advanced Materials and Ligand Design
- Complexation to Cadmium(II) : Hakimi et al. (2013) described the formation of a tetradentate ligand through the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine, leading to complexes with Cadmium(II). The study provides detailed insights into the ligand's structure and its coordination behavior (Hakimi et al., 2013).
Fluorination Techniques and Applications
- Selective C-H Fluorination : Fier and Hartwig (2013) presented a mild method for the fluorination of pyridines and diazines adjacent to nitrogen, using silver difluoride. This method allows for the synthesis of fluorinated derivatives under benign conditions, which is of significant interest in medicinal chemistry and material science (Fier & Hartwig, 2013).
Medicinal Chemistry and Radiopharmaceuticals
- Radiopharmaceutical [18 F]MK-6240 : Collier et al. (2017) reported on the production of [18 F]MK-6240, a novel PET radiopharmaceutical for imaging human neurofibrillary tangles. This study outlines the synthesis, quality control, and validation for human use, demonstrating the application of fluorine-18-labelled compounds in neurodegenerative disease research (Collier et al., 2017).
Wirkmechanismus
- The primary target of 2-Amino-3-fluoropyridine is believed to be specific receptors or enzymes within the body. Unfortunately, detailed information about the exact target remains limited in the available literature .
Target of Action
Pharmacokinetics (ADME Properties)
- The compound’s absorption depends on its route of administration (e.g., oral, intravenous). It likely undergoes passive diffusion across cell membranes. Information on its volume of distribution and protein binding is not readily available . The metabolic fate of 2-Amino-3-fluoropyridine remains unclear. Elimination occurs primarily through renal excretion or hepatic metabolism.
Eigenschaften
IUPAC Name |
2-fluoro-2-pyridin-3-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-8(9,6-10)7-3-2-4-11-5-7/h2-5H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBYAUVBPCZOAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CN=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



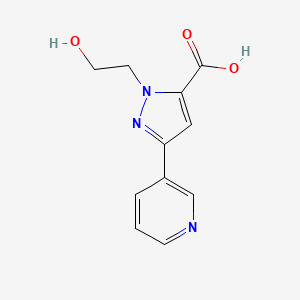
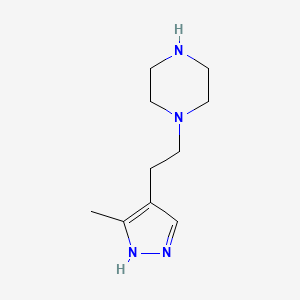
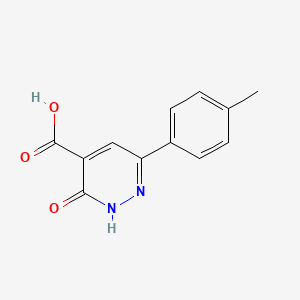


![3-Ethyl-2-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470290.png)
![(1H-benzo[d][1,2,3]triazol-5-yl)(piperazin-1-yl)methanone](/img/structure/B1470291.png)
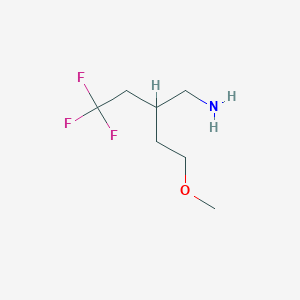
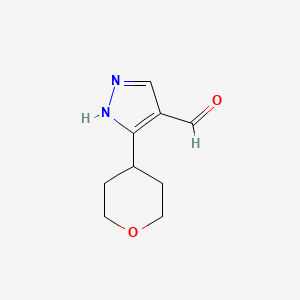
![5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine](/img/structure/B1470295.png)
